molecular formula C12H11NO3 B11947019 Furan-2-ylmethyl phenylcarbamate CAS No. 6325-14-0

Furan-2-ylmethyl phenylcarbamate

Cat. No.: B11947019
CAS No.: 6325-14-0
M. Wt: 217.22 g/mol
InChI Key: GMYLCNWXXSTPJU-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a furan ring attached to a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furan-2-ylmethyl phenylcarbamate typically involves the reaction of furan-2-ylmethanol with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Furan-2-ylmethanol+Phenyl isocyanateFuran-2-ylmethyl phenylcarbamate\text{Furan-2-ylmethanol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Furan-2-ylmethanol+Phenyl isocyanate→Furan-2-ylmethyl phenylcarbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Furan-2-ylmethyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Furan-2-ylmethylamine.

    Substitution: Various substituted phenylcarbamates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of furan-2-ylmethyl phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial activity .

Comparison with Similar Compounds

    Furan-2-ylmethyl carbamate: Similar structure but lacks the phenyl group.

    Phenylcarbamate: Lacks the furan ring.

    Furan-2-ylmethyl phenylurea: Contains a urea group instead of a carbamate group.

Uniqueness: Furan-2-ylmethyl phenylcarbamate is unique due to the presence of both the furan ring and the phenylcarbamate moiety. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the furan ring enhances the compound’s reactivity, while the phenylcarbamate moiety contributes to its stability and potential biological activity .

Properties

CAS No.

6325-14-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

furan-2-ylmethyl N-phenylcarbamate

InChI

InChI=1S/C12H11NO3/c14-12(13-10-5-2-1-3-6-10)16-9-11-7-4-8-15-11/h1-8H,9H2,(H,13,14)

InChI Key

GMYLCNWXXSTPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CC=CO2

Origin of Product

United States

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